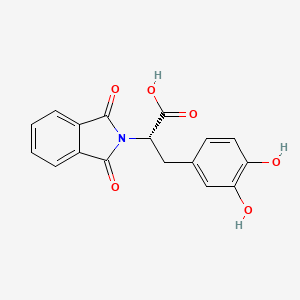

Pht-Dopa-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO6 |

|---|---|

Molecular Weight |

327.29 g/mol |

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |

InChI |

InChI=1S/C17H13NO6/c19-13-6-5-9(8-14(13)20)7-12(17(23)24)18-15(21)10-3-1-2-4-11(10)16(18)22/h1-6,8,12,19-20H,7H2,(H,23,24)/t12-/m0/s1 |

InChI Key |

SVPMTZMSQKJQOG-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC(=C(C=C3)O)O)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Pht Dopa Oh

Oxidation Pathways and Quinone Formation

The oxidation of the DOPA molecule is a central aspect of its chemistry, leading to the formation of highly reactive quinone species. This process can occur through autoxidation or be mediated by enzymatic or chemical oxidants, and it involves various reactive intermediates. The resulting o-quinones are pivotal in subsequent reactions, including polymerization and covalent bonding to other molecules. researchgate.net

The catechol structure of DOPA, containing two adjacent hydroxyl groups on the benzene (B151609) ring, is highly susceptible to autoxidation, a process involving spontaneous reaction with molecular oxygen. researchgate.net This process is initiated by the removal of a hydrogen atom from one of the phenolic hydroxyl groups, which generates a semiquinone radical. This radical can then be further oxidized to form the corresponding o-quinone, known as DOPAquinone (B1195961). nih.gov This autoxidation process is often accompanied by the generation of reactive oxygen species (ROS). nih.gov

The rate and extent of autoxidation are significantly influenced by environmental conditions. For instance, the process is accelerated in alkaline environments, where the deprotonation of the phenolic hydroxyl groups makes them more susceptible to oxidation. researchgate.netresearchgate.net The presence of transition metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), can also catalyze the oxidation of DOPA by facilitating electron transfer processes. nih.govacs.org

Table 1: Factors Influencing DOPA Autoxidation

| Factor | Effect on Autoxidation Rate | Mechanism |

|---|---|---|

| pH | Increases with higher pH | Deprotonation of hydroxyl groups enhances susceptibility to oxidation. nih.gov |

| Oxygen | Essential reactant | Acts as the primary oxidant in the autoxidation pathway. researchgate.net |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Catalyzes the reaction | Facilitates electron transfer, promoting the formation of radical intermediates. acs.org |

| Temperature | Increases with higher temperature | Provides activation energy for the oxidation reactions. researchgate.net |

Reactive oxygen species (ROS) play a dual role in the oxidation of DOPA; they can be both products of autoxidation and initiators of further oxidative reactions. nih.govacs.org ROS are highly reactive chemical species containing oxygen, such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). mdpi.comnih.govmdpi.com

The oxidation process often proceeds via a one-electron transfer mechanism, leading to the formation of a semiquinone radical intermediate. nih.govacs.org This radical is a key branching point. It can be further oxidized to the o-quinone or participate in redox cycling, a process where it is reduced back to the catechol form while generating ROS. acs.org For example, the reaction of the semiquinone with molecular oxygen can produce the o-quinone and a superoxide anion. nih.gov The highly reactive hydroxyl radical, which can be generated via the Fenton reaction in the presence of H₂O₂ and metal ions like Fe²⁺, can also attack the DOPA molecule, initiating its oxidation. mdpi.comnih.gov

These radical intermediates are central to the oxidative cascade, contributing to the propagation of oxidative stress and the formation of various downstream products. mdpi.com

The two-electron oxidation of the DOPA catechol group, either through autoxidation or enzymatic action, yields the highly electrophilic DOPAquinone. nih.govnih.gov This o-quinone is a very reactive intermediate that serves as a precursor for numerous subsequent chemical transformations. mdpi.com Due to its reactivity, DOPAquinone is often transient and difficult to detect directly, as it rapidly engages in further reactions. nih.gov

Key reaction pathways for DOPAquinone include:

Intramolecular Cyclization: The amino group in the side chain of DOPAquinone can act as an internal nucleophile, attacking the quinone ring in a Michael-type addition reaction. This intramolecular cyclization leads to the formation of a colorless intermediate, leucodopaminechrome, which is subsequently oxidized to the orange-colored dopaminechrome. researchgate.net

Reaction with Nucleophiles: As a potent Michael acceptor, DOPAquinone readily reacts with external nucleophiles. acs.orgwikipedia.org This includes the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues in proteins, leading to the formation of covalent adducts. researchgate.net This reactivity is fundamental to processes like the sclerotization of insect cuticles and the adhesive properties of mussel proteins. researchgate.netmdpi.com

Polymerization: DOPAquinone and its subsequent products, like dopaminechrome, can undergo further oxidation and polymerization reactions to form melanin (B1238610) pigments. researchgate.net

Decarboxylation Mechanisms and Neurotransmitter Precursor Role

While DOPA is known for its oxidative reactivity, its role as a biological precursor is defined by its decarboxylation. This reaction is the critical step in the biosynthesis of the neurotransmitter dopamine (B1211576). nih.govnih.govresearchgate.net

In biological systems, the conversion of L-DOPA to dopamine is efficiently catalyzed by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). nih.govsysy.com This enzyme is not specific to L-DOPA and can decarboxylate other aromatic L-amino acids, such as 5-hydroxytryptophan, the precursor to serotonin. nih.gov

The catalytic mechanism of DDC relies on a pyridoxal-5'-phosphate (PLP) cofactor. The reaction proceeds as follows:

The amino group of L-DOPA forms a Schiff base (an external aldimine) with the aldehyde group of the PLP cofactor bound in the enzyme's active site.

This Schiff base formation facilitates the cleavage of the carboxyl group from the α-carbon of L-DOPA, releasing it as carbon dioxide (CO₂).

The resulting intermediate is then protonated.

Finally, hydrolysis of the Schiff base releases dopamine and regenerates the PLP cofactor, readying the enzyme for another catalytic cycle.

This enzymatic conversion is the primary reason L-DOPA is used in the treatment of Parkinson's disease, as it can cross the blood-brain barrier and serve as a direct precursor to replenish depleted dopamine levels in the brain. nih.gov It is important to note that for this reaction to occur, the primary amine group of DOPA must be available to interact with the PLP cofactor. A phthaloyl (Pht) protecting group on the amine would sterically hinder and electronically prevent this interaction, thereby inhibiting the decarboxylation reaction.

Protonation Equilibria and pH-Dependent Reactivity

The pKa values for L-DOPA determine the pH at which each group deprotonates:

pKa₁ (Carboxyl group): ~2.3

pKa₂ (First phenolic hydroxyl): ~8.7

pKa₃ (Amino group): ~9.9

pKa₄ (Second phenolic hydroxyl): >11

Table 2: pKa Values and Predominant Species of L-DOPA at Different pH Ranges

| Functional Group | pKa Value | Predominant State at pH < pKa | Predominant State at pH > pKa |

|---|---|---|---|

| Carboxylic Acid | ~2.3 | -COOH (Neutral) | -COO⁻ (Anionic) |

| First Phenolic OH | ~8.7 | -OH (Neutral) | -O⁻ (Anionic) |

| Amine | ~9.9 | -NH₃⁺ (Cationic) | -NH₂ (Neutral) |

| Second Phenolic OH | >11 | -OH (Neutral) | -O⁻ (Anionic) |

The pH of the surrounding medium has a profound effect on DOPA's reactivity:

Oxidation: The susceptibility of the catechol ring to oxidation increases significantly at higher pH values. nih.gov As the phenolic hydroxyl groups deprotonate to form phenolate (B1203915) anions, the electron density of the aromatic ring increases, making it more readily oxidized. mdpi.com This is why DOPA solutions are more stable under acidic conditions and undergo rapid oxidation and darkening in alkaline solutions. researchgate.net

Enzymatic Reactions: The activity of enzymes like DOPA decarboxylase is also pH-dependent. DDC typically exhibits optimal activity within a specific pH range, and deviations from this range can lead to reduced catalytic efficiency due to changes in the protonation states of amino acid residues in the active site or of the substrate itself. nih.gov

Nucleophilic Addition Reactions

The catechol group of Pht-Dopa-OH can be oxidized to Pht-Dopa-quinone. This oxidation is a critical activation step for nucleophilic addition reactions. The resulting o-quinone is a potent electrophile, susceptible to attack by various nucleophiles. The phthaloyl protection of the primary amine in this compound is crucial as it prevents the intramolecular cyclization that is observed in unprotected L-Dopa, thus directing the reactivity towards intermolecular reactions.

The Pht-Dopa-quinone intermediate is an excellent Michael acceptor. Nucleophiles can attack the quinone ring at the 5- or 6-position, leading to 1,4-conjugate addition, commonly referred to as a Michael-type addition. This reaction is fundamental to the cross-linking and adhesive properties of DOPA-containing molecules.

The general mechanism proceeds as follows:

Oxidation: The catechol of this compound is oxidized to the corresponding o-quinone. This can be achieved using oxidizing agents or under aerobic conditions at alkaline pH.

Nucleophilic Attack: A nucleophile (e.g., a thiol from a cysteine residue or an amine from a lysine residue) attacks one of the electrophilic carbons of the quinone ring.

Rearomatization: The resulting intermediate tautomerizes back to a catechol derivative, restoring the aromaticity of the ring.

The regioselectivity of the nucleophilic attack is influenced by the electronic and steric environment of the quinone. In the context of N-protected DOPA derivatives, the addition of thiols, such as N-acetyl-L-cysteine, to naphthoquinones (which share the α,β-unsaturated ketone system) has been studied, demonstrating the feasibility of such reactions. researchgate.net

Table 1: Michael-type Addition of Nucleophiles to Pht-Dopa-quinone

| Nucleophile (Michael Donor) | Product Type | Significance |

|---|---|---|

| Thiol (e.g., Cysteine) | Thioether-catechol adduct | Covalent cross-linking in proteins |

| Amine (e.g., Lysine) | Amino-catechol adduct | Polymer and hydrogel formation |

This table is illustrative and based on the known reactivity of DOPA-quinones.

While the primary amine of the DOPA backbone is protected by the phthaloyl group in this compound, the oxidized quinone form can potentially react with external primary amines to form imines, also known as Schiff bases. However, Michael-type additions are generally more facile and common with the electron-deficient quinone ring.

Imine formation would typically involve the reaction of a primary amine with one of the carbonyl groups of the Pht-Dopa-quinone. The general mechanism for imine formation involves the nucleophilic attack of the amine on a carbonyl carbon, followed by dehydration. nih.govnih.gov The presence of the phthaloyl group in this compound prevents intramolecular imine formation, a reaction that can occur with unprotected DOPA. The use of a protected amino group, such as in N-acetyl-L-cysteine, has been shown to be a strategy to avoid cyclization through Schiff base formation when reacting with quinones. researchgate.net This highlights that for this compound, any imine formation would be an intermolecular reaction with an external amine.

It is important to note that the primary pathway for the reaction of amines with dopaquinone is typically Michael addition rather than imine formation.

Metal Ion Chelation and Redox Modulation by this compound

The catechol group of this compound is an excellent chelating agent for a variety of metal ions, particularly hard and borderline Lewis acids. This chelation can significantly alter the redox properties of both the this compound molecule and the complexed metal ion.

The two adjacent hydroxyl groups on the catechol ring provide a bidentate binding site for metal ions. The stability of the resulting metal complexes is generally high. For L-DOPA, complexes with various metal ions including Cu²⁺, Zn²⁺, Co²⁺, Mg²⁺, and Fe²⁺ have been studied. nih.govmdpi.com The phthaloyl group in this compound is not expected to directly participate in the chelation, which will be dominated by the catechol moiety.

Table 2: Stability Constants (log β) for L-DOPA with Various Metal Ions

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Coordination Site |

|---|---|---|---|

| Cu²⁺ | 10.5 | 18.9 | Catechol hydroxyls |

| Zn²⁺ | 6.5 | 12.1 | Catechol hydroxyls |

| Fe³⁺ | 15.2 | - | Catechol hydroxyls |

Data presented is for L-DOPA and is expected to be similar for this compound as the primary chelation site is the catechol group. The stability constants can vary with experimental conditions.

The chelation of a metal ion by this compound can modulate its redox potential. The formation of the metal-catecholate complex can make the catechol more susceptible to oxidation. Conversely, the redox state of the catechol can influence the redox state of the bound metal ion. For instance, the catechol form can reduce a higher oxidation state metal ion (e.g., Fe³⁺ to Fe²⁺), while the quinone form can be reduced by a lower oxidation state metal ion. This redox interplay is crucial in various biological and material science contexts.

The redox potential of the catechol/o-quinone couple is significantly affected by the coordination to a metal ion. The complexation generally lowers the oxidation potential, facilitating the formation of the quinone and subsequent reactions. This redox modulation is a key aspect of the function of catechol-containing compounds in biological systems and their application in materials science, for example, in the formation of metal-polymer networks.

Chemical Biology and Bio Inspired Research of Pht Dopa Oh

Enzymatic Interactions and Modulations by Pht-Dopa-OH

This compound engages with biological systems through interactions with various enzymes, influencing key metabolic pathways. Its activity in this regard is primarily linked to its role in catecholamine metabolism.

Enzyme Inhibition and Modulator Effects

This compound has been identified as capable of acting as both an inhibitor and a modulator of enzymes crucial to catecholamine metabolism. By influencing enzyme kinetics and substrate specificity, it can alter the biochemical pathways governing neurotransmitter synthesis and degradation google.com.

Radical Scavenging Mechanisms of this compound

The chemical structure of this compound, particularly its catechol moiety and the additional hydroxyl group, confers significant antioxidant properties, enabling it to mitigate oxidative stress through radical scavenging.

Molecular Level Antioxidant Activity

As a derivative of catecholamines, this compound functions as an endogenous antioxidant. Its mechanism of action involves scavenging free radicals, thereby preventing oxidative damage to cellular components. The presence of an extra hydroxyl group on its phenyl ring is suggested to potentially enhance its antioxidant capacity compared to other catecholamine compounds google.com.

Experimental Assays for Radical Scavenging Efficiency

The ability of this compound to react with free radicals has been demonstrated through various experimental assays, indicating its potential protective effects against oxidative damage google.com. However, specific quantitative results from common antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (Oxygen Radical Absorbance Capacity), including IC50 values, were not detailed in the available search results.

Bio-inspired Material Science Perspectives Involving DOPA Derivatives

While DOPA derivatives, in general, are recognized for their versatile applications in bio-inspired material science, particularly in areas such as adhesion and surface functionalization due to their ability to form strong bonds and undergo oxidative crosslinking, specific research detailing the use of this compound in these contexts was not found in the conducted searches. Patent literature lists this compound as a chemical entity, but without elaboration on its role in material science applications google.comgoogle.com.

Computational Chemistry and Mechanistic Modeling of Pht Dopa Oh

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are essential for determining the thermodynamics and kinetics of chemical reactions at an electronic level. These methods allow for the calculation of energies of reactants, products, and transition states, thereby providing insight into reaction feasibility and rates.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of molecules. For a molecule like Pht-Dopa-OH, DFT is invaluable for understanding its reactivity, particularly in processes involving the catechol ring.

DFT calculations on related molecules like L-DOPA have been used to study oxidation mechanisms. For instance, the generation of a DOPA radical from tyrosine, a structural precursor, has been investigated, revealing that oxidation can proceed without the involvement of metal cofactors through a three-electron oxidation process involving meta-hydroxylation. nih.gov DFT can elucidate the potential energy surface for such reactions, identifying the most favorable pathways.

When applying DFT to this compound, the primary focus would be on the catechol moiety's redox chemistry. The phthaloyl group, being electron-withdrawing, would influence the electron density of the entire molecule, including the catechol ring. This is expected to alter the oxidation potential compared to L-DOPA. DFT calculations can precisely quantify this effect by computing the ionization potential and electron affinity. Furthermore, DFT is used to calculate vibrational spectra, which can be compared with experimental data (like IR spectra) to confirm the structure of synthesized this compound and its intermediates. researchgate.net

Table 1: Representative DFT-Calculated Properties

| Property | L-DOPA (Calculated/Reference) | This compound (Predicted Effect) | Rationale for Prediction |

|---|---|---|---|

| First Oxidation Potential | Lower (more easily oxidized) | Higher | The electron-withdrawing phthaloyl group reduces electron density on the catechol ring, making electron removal more difficult. |

| HOMO Energy | Higher | Lower | Consistent with a higher oxidation potential, the energy of the Highest Occupied Molecular Orbital is stabilized. |

| Vibrational Frequencies | C=O (acid): ~1750 cm⁻¹N-H (amine): ~3300 cm⁻¹ | C=O (acid): ~1750 cm⁻¹C=O (phthalimide): ~1710, 1770 cm⁻¹N-H stretch: Absent | The amine N-H bond is replaced by the phthalimide structure, which has characteristic symmetric and asymmetric C=O stretching frequencies. |

Note: The table is interactive and based on established principles of electronic effects in organic molecules.

Empirical Valence Bond (EVB) Simulations

The Empirical Valence Bond (EVB) method is a powerful simulation technique that bridges quantum mechanics (QM) and molecular mechanics (MM). It is particularly effective for modeling chemical reactions in condensed phases, such as in solution or within an enzyme active site. The EVB approach describes a reaction by defining potential energy surfaces for the reactant and product states (and any intermediates) using classical force fields, and then mixing them quantum mechanically.

For L-DOPA, EVB simulations have been successfully employed to study the rate-limiting step of its autoxidation in aqueous solution. nih.govresearchgate.net This reaction involves an intramolecular Michael addition and a concerted proton transfer. researchgate.netnih.gov The calculated free energy of activation for L-DOPA autoxidation using EVB was found to be in reasonable agreement with experimental values, validating the proposed mechanism. nih.govresearchgate.net

Table 2: EVB Simulation Results for L-DOPA Autoxidation

| Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|

| Calculated Activation Free Energy (ΔG‡) | 30.93 ± 1.12 | EVB | nih.gov |

| Experimental Activation Free Energy (ΔG‡) | 27.55 | Experiment | nih.gov |

For this compound, the autoxidation mechanism would be significantly altered. The initial cyclization step in L-DOPA autoxidation involves the nucleophilic attack of the amino group onto the oxidized quinone ring. nih.gov In this compound, the nitrogen atom is part of a phthalimide group, rendering it non-nucleophilic and unable to participate in this cyclization. Therefore, the autoxidation of this compound would likely proceed through different pathways, potentially leading to polymerization or other degradation products without forming the characteristic bicyclic structure of dopachrome. An EVB model for this compound would need to be parameterized for these alternative pathways.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, solvent interactions, and large-scale motions of molecules like this compound.

Conformational analysis of L-DOPA has shown that it is a flexible molecule with multiple coexisting conformations in solution. MD simulations, especially when combined with experimental data from vibrational optical activity, are crucial for characterizing these conformer populations. The choice of solvent model (implicit vs. explicit) significantly impacts the accuracy of these simulations.

For this compound, the large, rigid phthaloyl group would drastically restrict the conformational freedom around the Cα-N bond compared to L-DOPA. MD simulations would be instrumental in exploring the accessible conformations. The simulations would likely show that the phthaloyl group sterically hinders certain orientations of the carboxylic acid and catechol side chains relative to each other. This restricted conformational space can have profound implications for its ability to bind to proteins or chelate metals. MD simulations can also be used to study the aggregation behavior of this compound, similar to how they have been used to model the self-assembly of poly(DOPA) systems. researchgate.net

Modeling of Reaction Pathways and Transition States

Understanding the precise mechanism of a chemical reaction requires identifying the sequence of elementary steps and characterizing the high-energy transition state (TS) that connects reactants and products.

Autoxidation and Redox Process Modeling

The autoxidation of catechols like L-DOPA is a complex process involving multiple oxidation and cyclization steps. nih.gov The initial step is the oxidation of the catechol to a quinone. researchgate.netunityfvg.it In L-DOPA, this is followed by an intramolecular cyclization (a Michael addition) to form leucodopachrome, which is then further oxidized. unityfvg.it The rate-limiting step at physiological pH is believed to be the cyclization of the dopaquinone (B1195961) intermediate. nih.govresearchgate.net

As previously mentioned, the reaction pathway for this compound autoxidation must differ from that of L-DOPA due to the non-nucleophilic nature of the phthalimide nitrogen. Computational modeling would be essential to explore alternative pathways. A likely pathway would involve the oxidation of the catechol ring to the corresponding o-quinone, which, lacking an intramolecular nucleophile, would be susceptible to attack by external nucleophiles (like water) or could undergo polymerization with other quinone molecules. Quantum chemical calculations could map out the potential energy surface for these competing pathways, identifying the transition states and predicting the most likely degradation products.

Intermolecular Interaction Modeling (e.g., Protein Binding, Metal Chelation)

The biological and chemical activity of this compound is defined by its interactions with other molecules, such as proteins and metal ions.

Protein Binding: Computational docking and MD simulations are standard tools for predicting and analyzing how a ligand binds to a protein receptor. Studies on L-DOPA have explored its binding to various proteins, such as the β2-adrenergic receptor. nih.govnih.gov These simulations reveal key interactions, like hydrogen bonds between the catechol hydroxyl groups and serine residues in the binding pocket, that stabilize the complex. nih.govnih.gov

For this compound, the bulky phthaloyl group would be a major determinant of its binding capabilities. It could introduce favorable hydrophobic or π-stacking interactions but would also create significant steric hindrance, potentially preventing access to binding pockets that accommodate L-DOPA. Docking studies could screen potential protein targets, and MD simulations could then be used to assess the stability of the predicted binding poses and calculate binding free energies. The change in the amine group from a charged, hydrogen-bonding moiety to a neutral, non-hydrogen-bonding phthalimide group would fundamentally alter the nature of its interactions within a binding site.

Metal Chelation: The catechol moiety of DOPA is an excellent chelator of metal ions. nih.govmdpi.com L-DOPA can form stable complexes with various metal ions like Cu²⁺ and Zn²⁺. nih.gov Computational modeling, often using DFT, can be used to determine the geometry, stability, and electronic structure of these metal complexes. The aminocarboxylate end of L-DOPA can also participate in chelation. nih.gov

In this compound, the primary chelation site remains the catechol ring. The phthaloyl group prevents the nitrogen from participating in coordination. Computational studies could model the chelation of various metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) to the catechol group of this compound. These calculations would determine the binding energies and preferred coordination geometries, providing insight into how this compound might influence metal ion homeostasis compared to L-DOPA.

Table 3: Predicted Intermolecular Interactions for this compound

| Interaction Type | L-DOPA | This compound (Predicted) | Computational Method |

|---|---|---|---|

| Protein Binding | H-bonds from amine and catechol; electrostatic interactions from charged groups. | Steric hindrance from Pht group; potential π-stacking from Pht; loss of H-bonding/electrostatic interactions at the amine. | Molecular Docking, MD Simulations |

| Metal Chelation | Strong chelation via catechol; participation of aminocarboxylate group possible. | Strong chelation via catechol; amine participation blocked. | DFT, MD Simulations |

Note: This table provides a qualitative comparison based on molecular structure.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry and mechanistic modeling provide powerful tools for understanding the intrinsic reactivity and selectivity of complex organic molecules. nih.gov Through the use of theoretical calculations, it is possible to investigate molecular properties that are difficult or impossible to measure experimentally. For a molecule such as this compound, which is a derivative of the biologically crucial L-Dopa, these computational methods can offer deep insights into its chemical behavior. Key parameters that govern reactivity, such as proton affinity, proton dissociation enthalpy, and bond dissociation energies, can be calculated to predict which sites on the molecule are most susceptible to acid-base reactions or radical processes. While specific computational studies on the N-phthaloyl derivative (this compound) are not extensively available in the literature, a wealth of theoretical data exists for the parent compound, L-Dopa. This information serves as a critical baseline for understanding the fundamental reactivity of the core structure and for predicting the electronic influence of the N-phthaloyl protecting group.

Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE) Analysis

Proton Affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. nih.gov A higher PA value indicates a stronger attraction for a proton, signifying greater basicity. researchgate.net Conversely, Proton Dissociation Enthalpy (PDE), also referred to as deprotonation enthalpy, measures the energy required to remove a proton from a molecule, indicating its acidity. mdpi.com A lower PDE value signifies a stronger acid. mdpi.com

For a multifunctional molecule like L-Dopa, computational studies, particularly those using Density Functional Theory (DFT), have been employed to determine the PA and PDE at its various functional groups: the carboxylic acid, the two catechol hydroxyl groups, and the amino group. mdpi.com These calculations help to identify the most acidic and basic sites within the molecule, which is crucial for predicting its behavior in different chemical environments.

DFT investigations have shown that the primary site of protonation in L-Dopa is the amino group, which exhibits the highest basicity. The deprotonation sequence, however, begins with the carboxylic acid proton, followed by the catechol hydroxyl groups, which have very similar acidities. mdpi.com The amino group is the last to be deprotonated, confirming it as the least acidic site. mdpi.com

The introduction of an N-phthaloyl group in this compound would be expected to dramatically alter the proton affinity of the nitrogen atom. The phthaloyl group contains two electron-withdrawing carbonyl groups, which would significantly decrease the electron density on the nitrogen atom. This would transform the basic amino group of L-Dopa into a non-basic (or even slightly acidic) imide N-H group, drastically lowering its proton affinity. The primary sites of basicity in this compound would therefore be the oxygen atoms of the carboxylate and catechol groups, while the most acidic protons would remain those of the carboxylic acid and the catechol hydroxyls.

Table 1: Calculated Gas-Phase Deprotonation Enthalpies for L-Dopa

Note: Data derived from DFT calculations on L-Dopa. mdpi.com The relative stability indicates the energetic preference for deprotonation at a specific site compared to the most acidic site (carboxylic acid).

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond, typically yielding two radical fragments. serialsjournals.com It is a direct measure of bond strength and is a critical parameter for predicting the susceptibility of a molecule to reactions involving free radicals, such as antioxidant activity or degradation pathways. nih.govacs.org Computational methods are widely used to calculate BDEs, providing valuable insights into the stability of specific bonds within a molecule. chemrxiv.org

For L-Dopa and related catecholamines, the BDEs of the O-H bonds in the catechol moiety are of particular interest, as they relate directly to the molecule's ability to act as a radical scavenger. nih.govacs.org Theoretical calculations have determined the BDE for these phenolic O-H bonds. These studies indicate that the catechol group is the most likely site for hydrogen atom abstraction by free radicals, a key step in the antioxidant mechanism of phenolic compounds. nih.govacs.org The N-H bond in the amino group of L-Dopa is significantly stronger, with a BDE that is 10-25 kcal/mol higher than the O-H bonds, making it much less susceptible to homolytic cleavage. nih.govacs.org

In this compound, the electronic effect of the distant N-phthaloyl group on the O-H BDEs of the catechol ring is expected to be minor. Therefore, the calculated BDE values for L-Dopa provide a reasonable estimate for the O-H bond strengths in this compound. The primary site for radical attack would remain the catechol hydroxyl groups.

Table 2: Calculated O-H Bond Dissociation Energies (BDE) for L-Dopa

Note: Data based on computational studies of L-Dopa and related catecholamines. nih.govacs.org The O-H BDE is significantly lower than the N-H BDE, indicating the catechol moiety is the primary site for hydrogen atom donation.

Table of Mentioned Compounds

Q & A

Q. How to design a compliant safety assessment for this compound under ICH guidelines?

- Methodological Answer : Follow ICH S7A/S7B for in vitro cardiac liability assays (hERG inhibition) and in vivo neurobehavioral testing. Include histopathological evaluation of off-target organs (e.g., liver, kidneys) in repeat-dose studies. Pre-register protocols on platforms like ClinicalTrials.gov to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.